5-Methyl-2-(pyrimidin-2-yl)benzoic acid
Overview
Description
5-Methyl-2-(pyrimidin-2-yl)benzoic acid is a heterocyclic aromatic compound that contains both a benzoic acid and a pyrimidine moiety.
Mechanism of Action
Target of Action
The primary targets of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is challenging to summarize the biochemical pathways affected by this compound . Future studies should focus on identifying these pathways and their downstream effects.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound is also known to inhibit Cytochrome P450 1A2, an enzyme involved in drug metabolism .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Preparation Methods
The synthesis of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid typically involves the Negishi cross-coupling reaction. This method uses 2-bromo-5-methylbenzoic acid and 2-chloropyrimidine as starting materials, with palladium dichloride bis(triphenylphosphine) as a catalyst and anhydrous zinc chloride as a co-catalyst. The reaction is carried out at 55°C for 14 hours, yielding the desired product with a maximum yield of 78.4% .
Chemical Reactions Analysis
5-Methyl-2-(pyrimidin-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic aromatic substitution reactions, particularly with amines, to form amides.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the parent carboxylic acid
Scientific Research Applications
5-Methyl-2-(pyrimidin-2-yl)benzoic acid is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is employed in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
5-Methyl-2-(pyrimidin-2-yl)benzoic acid can be compared with other similar compounds such as:
2-(Pyridin-2-yl)benzoic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
5-Methyl-2-(pyridin-2-yl)benzoic acid: Similar structure but with a pyridine ring and a methyl group at the 5-position.
2-(Pyrimidin-2-yl)benzoic acid: Lacks the methyl group at the 5-position
These comparisons highlight the unique structural features of this compound, which contribute to its specific chemical reactivity and biological activity.
Properties
IUPAC Name |
5-methyl-2-pyrimidin-2-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-8-3-4-9(10(7-8)12(15)16)11-13-5-2-6-14-11/h2-7H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBKHXGASBZRMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659246 | |
Record name | 5-Methyl-2-(pyrimidin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1088994-22-2 | |
Record name | 5-Methyl-2-(2-pyrimidinyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1088994-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-2-(pyrimidin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the optimized synthesis method for 5-Methyl-2-(pyrimidin-2-yl)benzoic acid described in the research?
A1: The research paper outlines a novel synthesis method for this compound using a Negishi cross-coupling reaction with PdCl2(PPh3)2 as a catalyst []. This method is significant because it offers several advantages over previously reported methods:
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